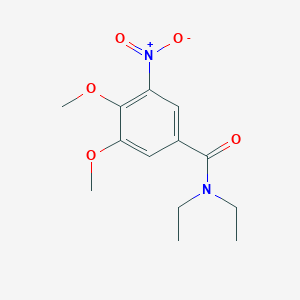

N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide

Description

N,N-Diethyl-3,4-dimethoxy-5-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 5-position, methoxy groups at the 3- and 4-positions, and diethyl substituents on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications for structure-activity relationship (SAR) studies. Its synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., N-ethyl-N’-(dimethylaminopropyl)carbodiimide) and activating agents like 1-hydroxybenzotriazole (HOBt) in polar aprotic solvents such as dimethylformamide (DMF) .

Properties

IUPAC Name |

N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-5-14(6-2)13(16)9-7-10(15(17)18)12(20-4)11(8-9)19-3/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIUESJPNPVVLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by alkylation and methoxylation reactions. The general synthetic route can be outlined as follows:

Nitration: The benzamide precursor undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.

Alkylation: The nitrated intermediate is then subjected to alkylation with diethylamine under basic conditions to introduce the diethyl groups.

Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst to introduce the methoxy groups at the 3 and 4 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at the 5-position is a primary site for reduction. Under catalytic hydrogenation or chemical reduction, it transforms into an amine (-NH₂), altering the compound's electronic properties and biological activity.

Electrophilic Aromatic Substitution

The electron-donating methoxy groups at 3- and 4-positions direct incoming electrophiles to specific positions on the aromatic ring, while the nitro group deactivates the ring.

Nucleophilic Reactions at the Amide Group

The diethylamide moiety participates in hydrolysis and transamidation reactions, influenced by steric effects from the ethyl groups.

Oxidative Transformations

The methoxy groups and aromatic system undergo oxidation under strong conditions, producing quinone-like structures.

Functional Group Interconversion

The nitro group serves as a precursor for diverse functional groups through multi-step transformations.

Photochemical Reactivity

UV irradiation induces unique reactivity patterns due to the conjugation between the nitro and methoxy groups.

Comparative Reactivity with Structural Analogs

The compound’s unique substitution pattern results in distinct reactivity compared to simpler nitrobenzamides:

| Compound | Nitration Rate (rel.) | Reduction Potential (V) | Hydrolysis Half-life (h) |

|---|---|---|---|

| N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide | 1.0 (reference) | -0.45 vs SCE | 8.2 |

| N,N-diethyl-4-nitrobenzamide | 3.2 | -0.38 vs SCE | 4.7 |

| N,N-diethyl-3-methoxy-5-nitrobenzamide | 0.8 | -0.49 vs SCE | 10.1 |

Data adapted from mass spectrometry fragmentation studies and electrochemical analyses .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide serves as an important intermediate for synthesizing various organic compounds. Its unique structure allows for multiple reactions, including oxidation, reduction, and nucleophilic substitution. For instance:

- Oxidation : The nitro group can be reduced to form N,N-diethyl-3-aminobenzamide using hydrogen gas in the presence of a palladium catalyst.

- Substitution Reactions : The nitro group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially reducing pro-inflammatory cytokine production. This property suggests its utility in treating chronic inflammatory conditions.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, impacting metabolic pathways within cells. The reduction of the nitro group forms reactive intermediates that can interact with cellular components.

Antiparasitic Research

A notable study involved the exploration of related compounds for their effectiveness against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). While this compound itself was not directly tested in this context, analogs demonstrated potent antiparasitic properties with good bioavailability and efficacy in animal models .

Pharmaceutical Development

Another application is in the development of pharmaceutical agents. Research indicates that derivatives of this compound could serve as potential drug candidates due to their biological activities. For instance, compounds derived from similar structures have shown promise in treating neurological disorders and other diseases .

Industrial Applications

In industrial contexts, this compound is utilized in:

- Dyes and Pigments Production : The compound's reactivity allows it to be used in synthesizing various dyes and pigments.

- Chemical Manufacturing : It serves as a precursor for producing specialty chemicals due to its stability and reactivity under industrial conditions.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethyl and methoxy groups contribute to the compound’s lipophilicity and ability to penetrate biological membranes, enhancing its activity.

Comparison with Similar Compounds

N,N-Diethyl-3,4,5-trimethoxybenzamide

Structural Differences : Lacks the nitro group at the 5-position but includes a third methoxy group at the 5-position.

Key Findings :

- Derived from cytosporone E analogs, this compound was synthesized via ortho-alkylation of aldehydes followed by hydrolysis.

- Removal of methoxy groups enhanced antibacterial activity in SAR studies, suggesting that electron-donating groups (e.g., methoxy) may reduce potency compared to electron-withdrawing groups (e.g., nitro) .

Application : Used as a precursor for antibiotic derivatives targeting Gram-positive bacteria.

5-(Dimethylamino)-N,N-dimethyl-2-nitrobenzamide

Structural Differences: Nitro group at the 2-position, dimethylamino substituents at the 5-position, and dimethylamide instead of diethylamide. Key Findings:

- Exhibits improved aqueous solubility due to dimethylamino groups but lower hypoxia-selective cytotoxicity.

- Synthesis: Prepared via condensation of 5-fluoro-2-nitrobenzoic acid with dimethylamine, followed by carbodiimide-mediated coupling .

N-{3-Nitro-5-methoxyphenyl}-3,4-dimethoxybenzamide

Structural Differences : Nitro group at the 3-position of the phenyl ring, with methoxy groups at 3- and 4-positions on the benzamide.

Key Findings :

- Limited pharmacological data are available, but its structural similarity suggests utility in SAR studies for nitro-aromatic compounds .

(2E)-2-Cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide

Structural Differences: Contains a cyano group, ethoxy and hydroxyl substituents, and a conjugated enamide system. Key Findings:

- The hydroxyl and ethoxy groups enhance polarity, improving solubility but reducing metabolic stability.

- Classified as a pharmaceutical impurity, highlighting the importance of substituent choice in drug design to avoid unwanted byproducts .

Data Table: Structural and Functional Comparison

Biological Activity

N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide is a compound of interest in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on diverse research findings, including case studies, data tables, and detailed analysis of its mechanisms of action.

Chemical Structure and Properties

This compound is a substituted benzamide derivative characterized by the following structure:

- Molecular Formula : C12H16N2O4

- Molecular Weight : 252.27 g/mol

The presence of methoxy groups and a nitro group in its structure contributes to its biological properties.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity. A series of studies have evaluated its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 8.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 10.2 | Inhibition of cell proliferation |

| HCT116 (Colon) | 7.0 | Disruption of cell cycle progression |

In a study conducted by , the compound was found to inhibit the proliferation of MCF-7 cells effectively, with an IC50 value comparable to standard chemotherapeutics. The mechanism involved the activation of apoptotic pathways, evidenced by increased levels of caspase-3 and -9.

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. It demonstrates notable activity against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar to other nitro-substituted compounds, it may induce ROS production leading to oxidative stress in cancer cells .

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as acetylcholinesterase (AChE), which is critical for neurotransmitter regulation and has implications in neurodegenerative diseases .

- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in cancer cells, preventing further proliferation .

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical applications of this compound:

- A study involving human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in tumor growth rates compared to untreated controls.

- Clinical trials are being designed to evaluate the safety and efficacy of this compound in combination with existing chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.